
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronsäure ist eine chemische Verbindung, die zur Carbazolfamilie gehört. Es ist eine heterozyklische aromatische Verbindung, die einen Carbazolring und eine Phenylboronsäuregruppe enthält. Diese Verbindung wird häufig als Zwischenprodukt in der pharmazeutischen Synthese verwendet und hat vielfältige Anwendungen in der wissenschaftlichen Forschung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronsäure beinhaltet typischerweise die Suzuki–Miyaura-Kupplungsreaktion. Diese Reaktion wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet und beinhaltet die Kupplung eines Arylhalogenids mit einer Boronsäure in Gegenwart eines Palladiumkatalysators . Die allgemeinen Reaktionsbedingungen umfassen:
Katalysator: Palladium(0)- oder Palladium(II)-Komplexe
Base: Kaliumcarbonat oder Natriumhydroxid
Lösungsmittel: Tetrahydrofuran (THF) oder Dimethylformamid (DMF)
Temperatur: 80-100°C
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronsäure ähneln der Laborsynthese, werden aber auf größere Mengen ausgelegt. Die Reaktionsbedingungen werden auf Effizienz und Ausbeute optimiert und beinhalten häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Phenole zu bilden.
Reduktion: Der Carbazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Phenylgruppen können elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Kaliumpermanganat in wässrigen oder organischen Lösungsmitteln.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Phenole, reduzierte Carbazolderivate und substituierte Phenylboronsäuren .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenols, reduced carbazole derivatives, and substituted phenylboronic acids .
Wissenschaftliche Forschungsanwendungen
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Biologie: Für sein Potenzial als Fluoreszenzsonde zur Detektion biologischer Moleküle untersucht.
Industrie: In der Produktion von organischen Leuchtdioden (OLEDs) und anderen elektronischen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen eingehen, was sie in der molekularen Erkennung und Bindungsstudien nützlich macht . Der Carbazolring kann an π-π-Stapelwechselwirkungen teilnehmen, wodurch seine Bindungsaffinität zu Zielmolekülen erhöht wird .
Wirkmechanismus
The mechanism of action of (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and binding studies . The carbazole ring can participate in π-π stacking interactions, enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(9-Phenyl-9H-carbazol-2-yl)boronsäure: Ähnliche Struktur, aber mit unterschiedlichen Substitutionsmustern.
9H-Carbazol-9-(4-phenyl)boronsäure-Pinacolester: Wird in ähnlichen Anwendungen eingesetzt, hat aber andere physikalische Eigenschaften.
Einzigartigkeit
(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronsäure ist aufgrund ihres spezifischen Substitutionsmusters einzigartig, das ihr bestimmte chemische und physikalische Eigenschaften verleiht. Seine Kombination aus einem Carbazolring und einer Phenylboronsäuregruppe macht sie besonders nützlich in verschiedenen wissenschaftlichen und industriellen Anwendungen .
Eigenschaften
Molekularformel |
C24H18BNO2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
[2-(2-phenylcarbazol-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)21-11-5-7-13-23(21)26-22-12-6-4-10-19(22)20-15-14-18(16-24(20)26)17-8-2-1-3-9-17/h1-16,27-28H |
InChI-Schlüssel |
OPIADNMNLNSZPA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


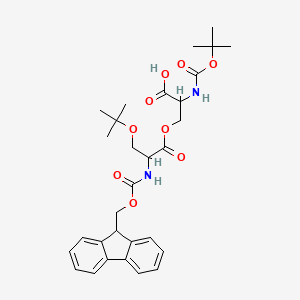
![(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate](/img/structure/B12505599.png)
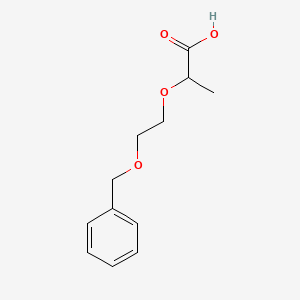
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
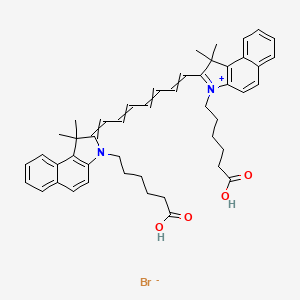
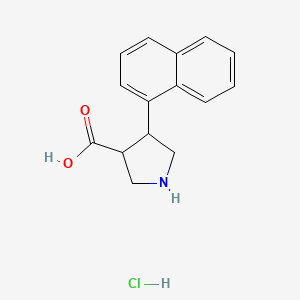
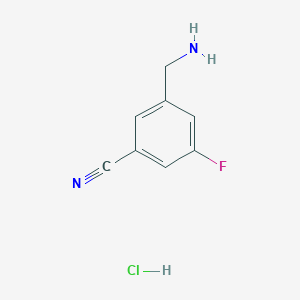
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
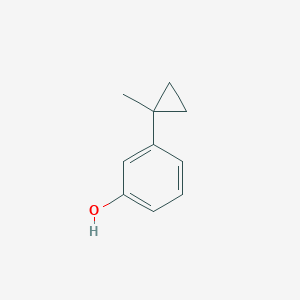
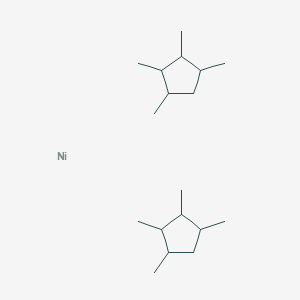
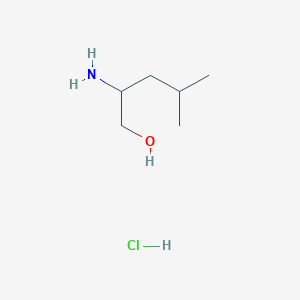
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)
